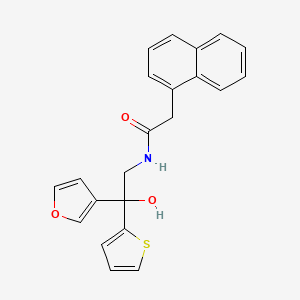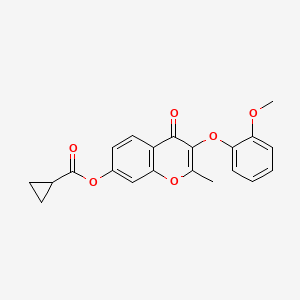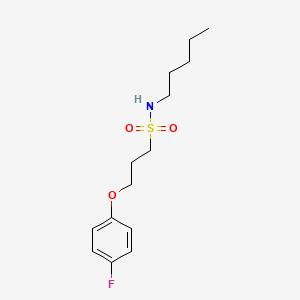
1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole, also known as BDFM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BDFM is a heterocyclic compound that contains both fluorine and bromine atoms, making it a unique compound with several interesting properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole is not fully understood; however, it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and toxins in the body. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, which is responsible for the metabolism of several neurotransmitters in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in the body. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including cytochrome P450 and monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against several enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole. One potential direction is the development of this compound as a drug candidate for the treatment of various inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research. Finally, the synthesis of novel derivatives of this compound may lead to the discovery of compounds with even more potent inhibitory activity against various enzymes and receptors.
Méthodes De Synthèse
The synthesis of 1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole can be achieved through several methods, including the use of palladium-catalyzed cross-coupling reactions and the use of transition metal-catalyzed cross-coupling reactions. These methods involve the use of various reagents and catalysts to facilitate the formation of this compound.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-4-(difluoromethyl)-5-methylpyrazole has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including cytochrome P450 and monoamine oxidase. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-4-(difluoromethyl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2/c1-7-10(11(13)14)6-15-16(7)9-4-2-8(12)3-5-9/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFUGXZKKPEPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2652351.png)
![Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate](/img/structure/B2652352.png)
![1,3-Dimethyl-5-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2652353.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2652354.png)
![N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2652355.png)

![N-(2,4-difluorophenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2652358.png)
![2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide](/img/structure/B2652359.png)
![6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2652363.png)



